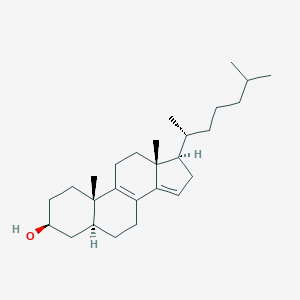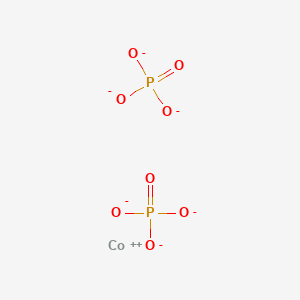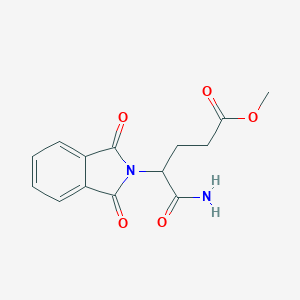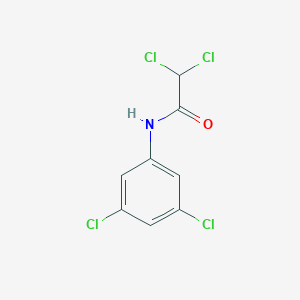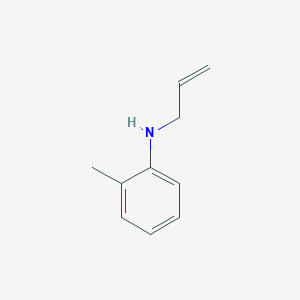
N-Alil-2-metil anilina
Descripción general
Descripción
N-Allyl-2-methylaniline is a chemical compound that belongs to the class of organic compounds known as anilines. It is used in the synthesis of various organic compounds and has been the subject of extensive scientific research due to its wide range of applications. In
Aplicaciones Científicas De Investigación
Síntesis sostenible
La monoalilación de derivados de anilina, como N-Alil-2-metil anilina, se puede lograr mediante métodos sostenibles. Por ejemplo, el empleo de alcohol alílico como fuente de alilo conduce a agua como único subproducto, lo que se alinea con los principios de la química verde .
Catálisis
En procesos catalíticos, This compound puede actuar como un ligando para catalizadores de metales de transición. Estos catalizadores se pueden utilizar en varias transformaciones orgánicas, incluidas reacciones de polimerización y síntesis de productos químicos finos .
Aditivos anticalientes en combustibles
This compound: los derivados tienen aplicaciones como aditivos anticalientes en combustibles. Mejoran el índice de octano de la gasolina, lo que contribuye a una combustión más eficiente y a una reducción del detonación del motor .
Mecanismo De Acción
Target of Action
The primary target of n-Allyl-2-methylaniline is the process of monoallylation of anilines . This process is a fundamental transformation that results in various kinds of valuable building block allyl compounds . These compounds can be used in the production of pharmaceuticals and electronic materials .
Mode of Action
n-Allyl-2-methylaniline interacts with its targets through a catalytic process . This process involves the use of a 10 wt% WO3/ZrO2 catalyst, which enables the monoallylation of aniline to give n-Allyl-2-methylaniline in good yields with excellent selectivity . The catalytic mechanism suggests that the dispersed WO3 with the preservation of the W(VI) oxidation state of 10 wt% WO3/ZrO2 with appropriate acidity and basicity is crucial for the monoallylation .
Biochemical Pathways
The biochemical pathway affected by n-Allyl-2-methylaniline is the monoallylation of anilines . This pathway results in the formation of various kinds of valuable building block allyl compounds . The employment of allyl alcohol as an allyl source can follow the sustainability due to the formation of only water as a coproduct through dehydrative monoallylation .
Pharmacokinetics
The compound’s adme properties and their impact on bioavailability are likely influenced by the catalytic process used in its formation .
Result of Action
The result of n-Allyl-2-methylaniline’s action is the production of various kinds of valuable building block allyl compounds . These compounds can be used in the production of pharmaceuticals and electronic materials .
Action Environment
The action of n-Allyl-2-methylaniline is influenced by environmental factors such as the presence of a suitable catalyst . The use of a 10 wt% WO3/ZrO2 catalyst is crucial for the monoallylation process . The inhibition of the over allylation of the n-Allyl-2-methylanilines is explained by the unwilling contact of the n-Allyl-2-methylaniline with the active sites of WO3/ZrO2 due to the steric hindrance .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-N-prop-2-enylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7,11H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQNIEANPCTPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290704 | |
| Record name | n-allyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15316-91-3 | |
| Record name | NSC70446 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-allyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Allyl-ortho-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary reaction pathways of N-Allyl-2-methylaniline under thermal conditions in the presence of zinc chloride?
A1: Research indicates that N-Allyl-2-methylaniline undergoes a charge-induced [3s, 3s] sigmatropic rearrangement when heated to 140°C in xylene with zinc chloride as a catalyst []. This reaction primarily yields 2-allyl-6-methylaniline as the major product. Minor products include 4-allyl-2-methylaniline and 2,7-dimethyl-indoline. The formation of 4-allyl-2-methylaniline suggests that two consecutive [3s, 3s]-sigmatropic rearrangements are also possible. Furthermore, heating 2-allyl-6-methylaniline in the presence of zinc chloride also leads to the formation of 2,7-dimethyl-indoline.
Q2: Does the structure of the N-allyl substituent in N-Allyl-2-methylaniline influence the outcome of the zinc chloride catalyzed rearrangement?
A2: Yes, the structure of the N-allyl substituent significantly affects the reaction pathway []. Replacing the allyl group with a crotyl group, as in N-crotyl-2-methylaniline, leads to the exclusive formation of 2-(1′-methylallyl)-6-methylaniline and 4-crotyl-2-methylaniline when heated with zinc chloride. This outcome confirms that the rearrangement proceeds via a [3s, 3s]-sigmatropic mechanism, as the products observed are consistent with the expected migration of the crotyl group.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




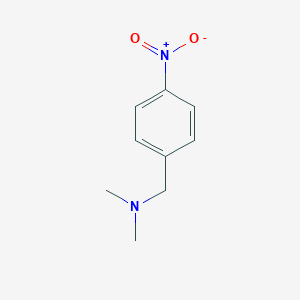

![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)

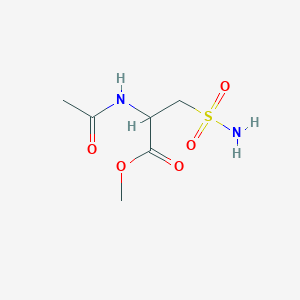
![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)

